molecular formula C16H23NO4S B2595529 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone CAS No. 2034608-15-4

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone

Cat. No.: B2595529
CAS No.: 2034608-15-4
M. Wt: 325.42
InChI Key: QSUUWMLBVYECHY-UHFFFAOYSA-N
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Description

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone is an organic compound that features a piperidine ring substituted with a benzylsulfonyl group and an ethoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzylsulfonyl chloride as the sulfonylating agent.

    Attachment of the Ethoxyethanone Moiety: The ethoxyethanone group is attached through alkylation reactions, using ethyl bromoacetate or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-methoxyethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-propoxyethanone: Similar structure but with a propoxy group instead of an ethoxy group.

    1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-butoxyethanone: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-ethoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxyethanone moiety, in particular, may influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

1-(4-benzylsulfonylpiperidin-1-yl)-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-2-21-12-16(18)17-10-8-15(9-11-17)22(19,20)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUUWMLBVYECHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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